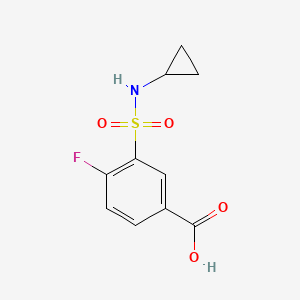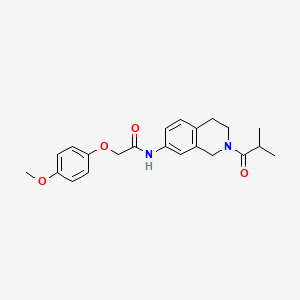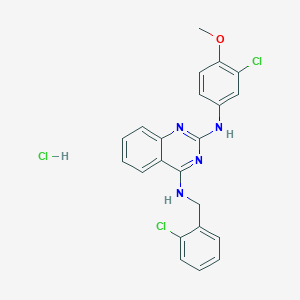
N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H19Cl3N4O and its molecular weight is 461.77. The purity is usually 95%.
BenchChem offers high-quality N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
This compound has potential applications in anticancer research due to its structural similarity to other quinazoline derivatives that have been shown to inhibit cell growth . It could be used to develop new chemotherapeutic agents that target specific cancer cells without affecting healthy cells.
Lead Ion Detection
In environmental chemistry, this compound could be used in methods developed for the determination of trace levels of lead ions in water samples from electrical power plants . This is important for monitoring and ensuring water safety and quality.
Biological Significance Studies
The biological activity of this compound can be explored through cell growth inhibition assays (GI50), which measure the concentration required to inhibit cell growth by 50% . This data is valuable for understanding the compound’s efficacy and safety profile.
Propiedades
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-[(2-chlorophenyl)methyl]quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O.ClH/c1-29-20-11-10-15(12-18(20)24)26-22-27-19-9-5-3-7-16(19)21(28-22)25-13-14-6-2-4-8-17(14)23;/h2-12H,13H2,1H3,(H2,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBAHYYRPIEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
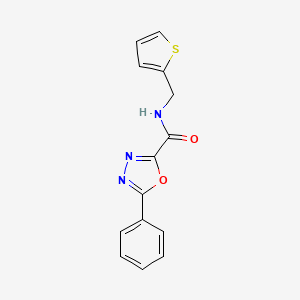

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)
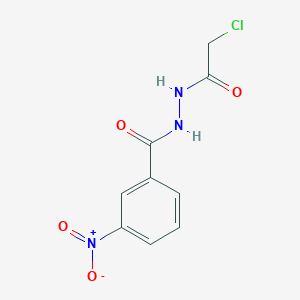
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)
![4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2765970.png)


